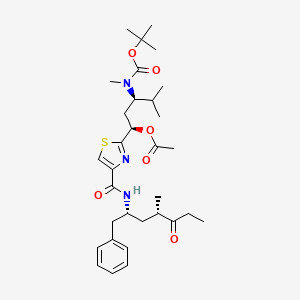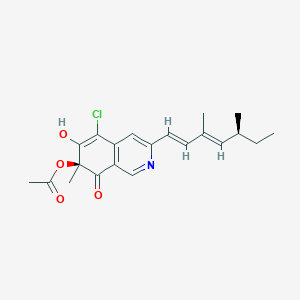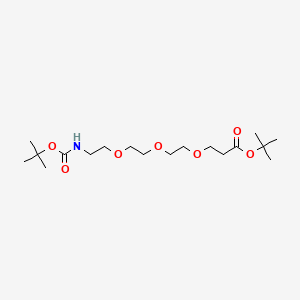![molecular formula C24H31N5O4S2 B11934655 1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea](/img/structure/B11934655.png)
1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-méthylmorpholin-4-yl]pyrimidin-2-yl]phényl]-3-(2-hydroxyéthyl)thiourée est un composé organique complexe ayant des applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux. Ce composé se caractérise par sa structure unique, qui comprend un groupe cyclopropylsulfonyle, un groupe pyrimidinyle et une fraction thiourée.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-méthylmorpholin-4-yl]pyrimidin-2-yl]phényl]-3-(2-hydroxyéthyl)thiourée implique généralement plusieurs étapes, notamment la formation de composés intermédiaires. La voie de synthèse générale comprend :
Formation de l'intermédiaire pyrimidinyle : Cette étape implique la réaction de matières premières appropriées dans des conditions contrôlées pour former le noyau pyrimidinyle.
Introduction du groupe cyclopropylsulfonyle : Cette étape implique la sulfonylation du groupe cyclopropyle en utilisant des réactifs appropriés.
Couplage avec le groupe phényle : L'intermédiaire pyrimidinyle est ensuite couplé à un groupe phényle par une série de réactions.
Formation de la fraction thiourée :
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour améliorer le rendement et la pureté. Cela inclut l'utilisation de techniques de synthèse à haut débit, de réacteurs à écoulement continu et de méthodes de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-méthylmorpholin-4-yl]pyrimidin-2-yl]phényl]-3-(2-hydroxyéthyl)thiourée peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les groupes fonctionnels impliqués.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants en milieu acide ou basique.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs sous température et pression contrôlées.
Substitution : Divers nucléophiles ou électrophiles dans des conditions de solvant et de température appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire les alcools ou les amines correspondants.
Applications de la recherche scientifique
1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-méthylmorpholin-4-yl]pyrimidin-2-yl]phényl]-3-(2-hydroxyéthyl)thiourée a plusieurs applications de recherche scientifique, notamment :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu'agent thérapeutique, en particulier dans le traitement du cancer et d'autres maladies.
Études biologiques : Il est utilisé dans des études pour comprendre son interaction avec les cibles biologiques et ses effets sur les processus cellulaires.
Science des matériaux : La structure unique du composé en fait un candidat pour le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de 1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-méthylmorpholin-4-yl]pyrimidin-2-yl]phényl]-3-(2-hydroxyéthyl)thiourée implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines impliquées dans les voies de signalisation cellulaire. Le composé peut exercer ses effets en inhibant ou en activant ces cibles, ce qui entraîne des modifications de la fonction et du comportement cellulaires.
Applications De Recherche Scientifique
1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular function and behavior.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3S)-3-méthylmorpholin-4-yl]pyrimidin-2-yl]phényl]-3-(2-hydroxyéthyl)thiourée
- N-[4-[4-[1-(cyclopropylsulfonyl)cyclopropyl]-6-[(3S)-3-méthyl-4-morpholinyl]-2-pyrimidinyl]phényl]-N’-(2-hydroxyéthyl)thiourée
Unicité
1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-méthylmorpholin-4-yl]pyrimidin-2-yl]phényl]-3-(2-hydroxyéthyl)thiourée est unique en raison de sa configuration spécifique et de la présence du groupe cyclopropylsulfonyle, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C24H31N5O4S2 |
|---|---|
Poids moléculaire |
517.7 g/mol |
Nom IUPAC |
1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C24H31N5O4S2/c1-16-15-33-13-11-29(16)21-14-20(24(8-9-24)35(31,32)19-6-7-19)27-22(28-21)17-2-4-18(5-3-17)26-23(34)25-10-12-30/h2-5,14,16,19,30H,6-13,15H2,1H3,(H2,25,26,34)/t16-/m1/s1 |
Clé InChI |
JWGVUDPAMQEIJU-MRXNPFEDSA-N |
SMILES isomérique |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO |
SMILES canonique |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B11934575.png)
![undecyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11934576.png)
![(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B11934580.png)
![2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate](/img/structure/B11934587.png)



![2-Bromo-4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-YL)amino]methyl}phenyl sulfamate](/img/structure/B11934602.png)



![3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide](/img/structure/B11934634.png)
![[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid;methanesulfonic acid](/img/structure/B11934641.png)
![methyl 2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934645.png)
